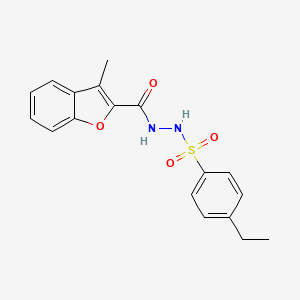
2-bromo-N-(4-cyanopyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-cyanopyridin-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCPBS and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
BCPBS is known to bind to the active site of enzymes and receptors, thereby inhibiting their activity. It has been shown to specifically target certain enzymes and receptors, making it a selective inhibitor. The exact mechanism of action of BCPBS is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
BCPBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors involved in cancer, inflammation, and neurological disorders. BCPBS has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCPBS is its selectivity towards certain enzymes and receptors, making it a valuable tool compound for the study of protein-ligand interactions. However, BCPBS has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential for non-specific binding.
Future Directions
There are several future directions for the study of BCPBS. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the exact mechanism of action of BCPBS. Further studies are also needed to fully understand the biochemical and physiological effects of BCPBS and its potential applications in drug discovery and development. Finally, the development of more potent and selective analogs of BCPBS is an area of future research.
In conclusion, BCPBS is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BCPBS, its scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BCPBS in drug discovery and development.
Synthesis Methods
The synthesis of BCPBS involves the reaction of 4-cyanopyridine-2-sulfonamide with bromine in the presence of a strong base. The resulting product is then purified using various chromatography techniques. The yield of BCPBS can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
BCPBS has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. BCPBS has also been used as a tool compound for the study of protein-ligand interactions.
properties
IUPAC Name |
2-bromo-N-(4-cyanopyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c13-10-3-1-2-4-11(10)19(17,18)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADZDYLXBFGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-cyanopyridin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)


![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)